molecular formula C21H19F4N3O2 B1227186 1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione

Cat. No.: B1227186
M. Wt: 421.4 g/mol
InChI Key: BDTZMOHFSHVYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione is a member of piperazines.

Scientific Research Applications

Anticonvulsant Activity

1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione has been studied for its anticonvulsant properties. Research has shown that derivatives of this compound are effective in seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. These derivatives have shown protection against electrically induced seizures and possess anticonvulsant activity comparable to or exceeding traditional antiepileptic drugs (Kamiński et al., 2013); (Obniska et al., 2012).

5-HT2 Antagonist Activity

The compound has been involved in the study of 5-HT2 receptor antagonists. Derivatives of this compound have shown potent 5-HT2 antagonist activity, which is a significant factor in psychiatric medication research (Watanabe et al., 1992).

Synthesis and Biological Activity

Research has been conducted on the synthesis of new derivatives of this compound and their biological activities. These studies involve exploring various derivatives and their effectiveness in pharmacological models, contributing to the understanding of structure-activity relationships (Botteghi et al., 2001); (Obniska et al., 2015).

Antibacterial Agents

The compound's derivatives have been investigated for their potential as antibacterial agents. Research in this area focuses on understanding how modifications to the compound affect its antibacterial potency and efficacy (Chu et al., 1985).

Efficient Synthesis Techniques

Studies have also focused on efficient synthesis techniques for derivatives of this compound, which is essential for the development of pharmaceuticals and other applications (Cal et al., 2012).

Herbicidal Applications

Research has explored the use of derivatives of this compound in herbicidal applications, providing insights into the development of novel herbicides (Li et al., 2005).

Properties

Molecular Formula

C21H19F4N3O2

Molecular Weight

421.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19F4N3O2/c22-15-4-6-16(7-5-15)28-19(29)13-18(20(28)30)27-10-8-26(9-11-27)17-3-1-2-14(12-17)21(23,24)25/h1-7,12,18H,8-11,13H2

InChI Key

BDTZMOHFSHVYRE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.